Ethyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound with the molecular formula C14H17N2O3S. This compound is notable for its unique structure, which includes a benzothiophene core, a cyanoacetyl group, and an ethyl ester moiety. It is used in various fields of scientific research due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves the reaction of ethyl cyanoacetate with an appropriate amine under controlled conditions. One common method includes:
Starting Materials: Ethyl cyanoacetate and 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid.
Reaction Conditions: The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or toluene, with the addition of a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Industrial methods also emphasize the importance of safety and environmental considerations, ensuring that the synthesis is both economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Ethyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and biochemistry, including its effects on various biological pathways.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents, particularly in the treatment of diseases where benzothiophene derivatives have shown efficacy.
Mechanism of Action
The mechanism by which Ethyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects is related to its interaction with specific molecular targets. The cyanoacetyl group can act as a nucleophile, participating in various biochemical reactions. The benzothiophene core may interact with enzymes or receptors, modulating their activity and leading to biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Ethyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives and cyanoacetamide compounds:
Benzothiophene Derivatives: Compounds like 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid share a similar core structure but differ in functional groups, affecting their reactivity and biological activity.
Cyanoacetamide Compounds: N-cyanoacetyl derivatives, such as N-cyanoacetylurea, have similar reactivity due to the presence of the cyanoacetyl group but differ in their overall structure and applications.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
ethyl 2-[(2-cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-2-19-14(18)12-9-5-3-4-6-10(9)20-13(12)16-11(17)7-8-15/h2-7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGAVIASOGNJDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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